molecular formula C6H3BrClN3 B2425733 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1446222-51-0

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2425733
CAS No.: 1446222-51-0
M. Wt: 232.47
InChI Key: IQTBFAQDVRWZMA-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to hazard classifications . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

The future directions for “4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine” and similar compounds could involve further exploration of their synthetic strategies and approaches , as well as their potential applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBFAQDVRWZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446222-51-0
Record name 4-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (2 ml) was added to 4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide (148 mg) obtained in the 1st step, followed by stirring at room temperature for 3 hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. An insoluble precipitate was removed and then the solvent was distilled away under reduced pressure. A yellow solid of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (126 mg) was thus obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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